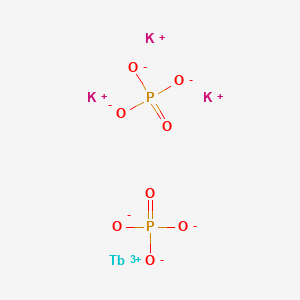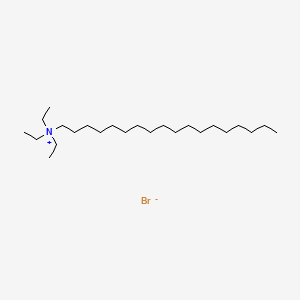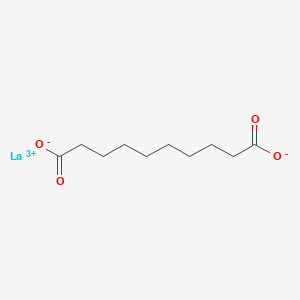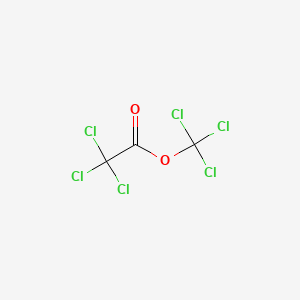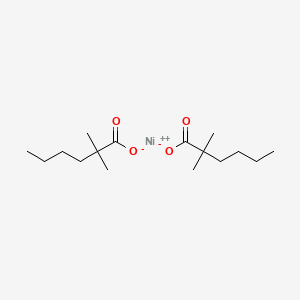
Chloro(2,3-dichlorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorobenzyl alcohol, specifically 2,4,6-Trichlorobenzyl alcohol, is an organic compound with the molecular formula C7H5Cl3O. It is a derivative of benzyl alcohol where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorobenzyl alcohol can be synthesized through several methods. One common approach involves the chlorination of benzyl alcohol under controlled conditions to introduce chlorine atoms at the desired positions on the benzene ring. This process typically requires the use of chlorine gas and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,4,6-Trichlorobenzyl alcohol often involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of trichlorobenzaldehyde or trichlorobenzoic acid.
Reduction: Formation of dichlorobenzyl alcohol or monochlorobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Trichlorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: Research into its potential therapeutic properties and its role in drug development.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichlorobenzyl alcohol involves its interaction with specific molecular targets. The chlorine atoms on the benzene ring enhance its reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological pathways, making it useful in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl alcohol: Similar structure but with two chlorine atoms.
2,4,5-Trichlorobenzyl alcohol: Chlorine atoms at different positions on the benzene ring.
Benzyl alcohol: The parent compound without any chlorine substitutions.
Uniqueness
2,4,6-Trichlorobenzyl alcohol is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in certain chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
58208-71-2 |
|---|---|
Formule moléculaire |
C7H5Cl3O |
Poids moléculaire |
211.5 g/mol |
Nom IUPAC |
chloro-(2,3-dichlorophenyl)methanol |
InChI |
InChI=1S/C7H5Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7,11H |
Clé InChI |
KPKSFCDSFHMICE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


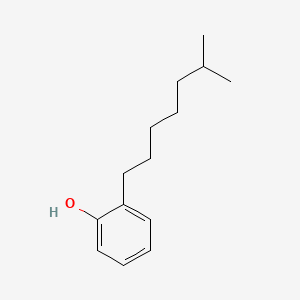
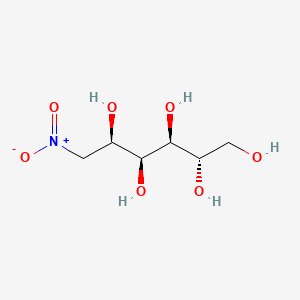
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)




